molecular formula C14H11Cl2NO3S B2388019 N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide CAS No. 338966-30-6

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide

Cat. No.: B2388019
CAS No.: 338966-30-6
M. Wt: 344.21
InChI Key: WKTVCUZJFUNTKD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetyl group attached to a phenyl ring and a dichlorobenzenesulfonamide moiety. It is known for its potential use in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 2,4-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antibacterial and antifungal agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide can be compared with other sulfonamide compounds, such as:

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with different substitution patterns, leading to variations in biological activity.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Another closely related compound with different substitution on the benzene ring.

    1-tosyl-1H-imidazole: A sulfonamide with an imidazole ring, used in different applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTVCUZJFUNTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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